molecular formula C18H18N4OS B2383912 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone CAS No. 2034618-35-2

1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone

Cat. No. B2383912
CAS RN: 2034618-35-2
M. Wt: 338.43
InChI Key: CATVOSQAQCWNFQ-UHFFFAOYSA-N
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Description

1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone is a chemical compound that has gained significant attention in scientific research. This compound is a derivative of pyrrolidine and triazole, which are known to have various biological activities.

Scientific Research Applications

Synthesis and Biological Activity Studies

This compound belongs to a class of molecules that have been extensively studied for their synthesis methods and potential biological activities. While the specific compound "1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone" is not directly mentioned, related research focuses on the synthesis of similar heterocyclic compounds that exhibit a range of biological activities.

  • Synthesis of Heterocyclic Compounds : A study focused on the synthesis and characterization of new 1H-1,2,4-triazole derivatives containing the pyridine unit, highlighting their potential antibacterial and plant growth regulatory activities. This indicates a broader interest in triazole derivatives for their versatile biological applications (Liu et al., 2007).

  • Antiviral Activity Exploration : Another research explored the antiviral activities of synthesized heterocyclic compounds, underlining the importance of these molecules in developing new therapeutic agents against viruses like HSV1 and HAV-MBB (Attaby et al., 2006).

  • Investigation on Synthesis Routes : The utility of 1-(4-substituted-aminophenyl)ethanones and derivatives as critical intermediates for synthesizing various heterocyclic systems is reviewed. This highlights the significance of these compounds in medicinal chemistry for their biological and medicinal exploration (Salem et al., 2021).

properties

IUPAC Name

1-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]-2-thiophen-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c23-18(11-16-7-4-10-24-16)21-9-8-15(12-21)22-13-17(19-20-22)14-5-2-1-3-6-14/h1-7,10,13,15H,8-9,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATVOSQAQCWNFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)CC4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone

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